molecular formula C17H33N7O6 B12530907 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine CAS No. 656820-47-2

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine

Cat. No.: B12530907
CAS No.: 656820-47-2
M. Wt: 431.5 g/mol
InChI Key: IYDFHYOKNRHJJX-SRVKXCTJSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine is a peptide compound with a complex structure that includes leucine, ornithine, serine, and glycine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using coupling reagents such as HBTU or DIC and then added to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other residues through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Coupling reagents like HBTU, DIC, and protecting groups like Fmoc (fluorenylmethyloxycarbonyl).

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide chain. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction will yield free thiols.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine
  • L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolylglycinamide
  • N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan

Uniqueness

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serylglycine is unique due to its specific sequence and the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

656820-47-2

Molecular Formula

C17H33N7O6

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid

InChI

InChI=1S/C17H33N7O6/c1-9(2)6-10(18)14(28)23-11(4-3-5-21-17(19)20)16(30)24-12(8-25)15(29)22-7-13(26)27/h9-12,25H,3-8,18H2,1-2H3,(H,22,29)(H,23,28)(H,24,30)(H,26,27)(H4,19,20,21)/t10-,11-,12-/m0/s1

InChI Key

IYDFHYOKNRHJJX-SRVKXCTJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NCC(=O)O)N

Origin of Product

United States

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